Complete Pharmacophore Replacement vs. HQ461: Predicted Loss of CDK12-DDB1 Molecular Glue Activity
The target compound differs from the active molecular glue HQ461 by a single critical substitution: the 5-methylthiazol-2-amine group (HQ461) is replaced by an N-(1-phenylethyl) group [1]. The eLife paper by Lv et al. (2020) explicitly states that the 5-methylthiazol-2-amine moiety is a crucial pharmacophore, and analogs modifying this group (HQ015, HQ016, HQ017) lost activity [1]. While quantitative degradation data for this specific compound is not published in that study, the class-level inference from the SAR is that it will be inactive as a CDK12-DDB1 molecular glue. This unique property establishes it as a high-value negative control compound.
| Evidence Dimension | CDK12-DDB1 molecular glue activity (CCNK degradation) |
|---|---|
| Target Compound Data | Predicted inactive (pharmacophore replaced) |
| Comparator Or Baseline | HQ461: DC50 = 1-10 µM for CCNK degradation in A549 cells [1] |
| Quantified Difference | Complete loss of pharmacophore; activity predicted to be >10-fold lower than HQ461 or undetectable |
| Conditions | Cell-based CCNK-luciferase reporter assay in A549 cells, treated at 10 µM [1] |
Why This Matters
A validated, structurally matched inactive analog is essential for confirming on-target mechanism of action in CDK12 molecular glue research, preventing false-positive conclusions from off-target cytotoxicity.
- [1] Lv, L., Chen, P., Cao, L., Li, Y., Zeng, Z., Cui, Y., ... & Han, T. (2020). Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation. eLife, 9, e59994. View Source
